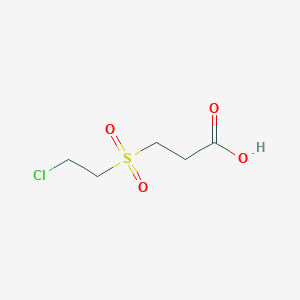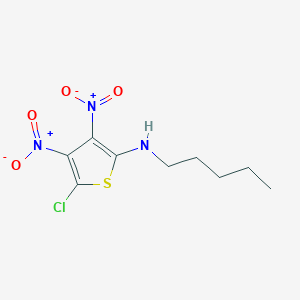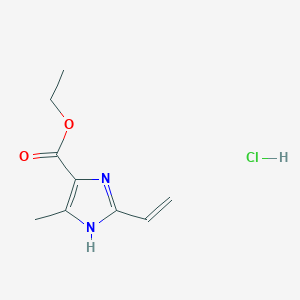![molecular formula C18H17NO4S B2687833 N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide CAS No. 2320855-39-6](/img/structure/B2687833.png)
N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is synthesized through a complex process that involves several steps.
Mécanisme D'action
The mechanism of action of N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide is not fully understood. However, studies have shown that the compound has potential anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have potential anti-cancer properties by inducing apoptosis in cancer cells. The compound has potential anti-microbial properties by inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation in animal models of inflammation. The compound has also been shown to induce apoptosis in cancer cells. The compound has potential use in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in the lab. The compound has potential use in a variety of research fields including anti-inflammatory, anti-cancer, and anti-microbial research. The limitations of this compound include the complex synthesis method and the need for expertise in organic chemistry.
Orientations Futures
The potential pharmacological properties of N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide suggest several future directions for research. The compound could be further studied for its potential use in the treatment of neurological disorders. The compound could also be studied for its potential use in the treatment of inflammatory bowel disease. Additionally, the compound could be studied for its potential use in combination therapy with other anti-cancer agents.
Conclusion:
This compound is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-microbial agent. The compound has potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The complex synthesis method and the need for expertise in organic chemistry are limitations of the compound. However, the stable nature of the compound and its potential use in a variety of research fields make it a promising area of research for the future.
Méthodes De Synthèse
The synthesis of N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide involves several steps. The first step involves the reaction of 2-methoxybenzoyl chloride with 5-thiophen-2-ylfuran-2-ylmethanol to form 2-methoxy-N-(5-thiophen-2-ylfuran-2-ylmethyl)benzamide. The second step involves the reaction of 2-methoxy-N-(5-thiophen-2-ylfuran-2-ylmethyl)benzamide with sodium hydroxide to form this compound. The synthesis method is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide has gained significant attention in scientific research due to its potential pharmacological properties. The compound has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-microbial agent. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-22-14-6-3-2-5-12(14)18(21)19-11-13(20)15-8-9-16(23-15)17-7-4-10-24-17/h2-10,13,20H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEUGYRYRKEEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2687752.png)
![3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline](/img/structure/B2687756.png)
![7-fluoro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2687757.png)
![2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide](/img/structure/B2687758.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2687759.png)


![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride](/img/structure/B2687765.png)
![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687766.png)
![N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2687769.png)
![N-(3-bromobenzyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2687770.png)
![Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride](/img/structure/B2687771.png)
